molecular formula C8H9NO2 B8689377 Methyl 3-(cyanomethylene)cyclobutanecarboxylate

Methyl 3-(cyanomethylene)cyclobutanecarboxylate

Cat. No. B8689377
M. Wt: 151.16 g/mol
InChI Key: VASSGPXCISDGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(cyanomethylene)cyclobutanecarboxylate is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-(cyanomethylene)cyclobutanecarboxylate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 3-(cyanomethylidene)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H9NO2/c1-11-8(10)7-4-6(5-7)2-3-9/h2,7H,4-5H2,1H3

InChI Key

VASSGPXCISDGCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=CC#N)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0000 M of potassium tert-butoxide in tetrahydrofuran (26.7 mL) at 0° C. was added dropwise a solution of diethyl cyanomethylphosphonate (4.53 mL, 0.0280 mol) in tetrahydrofuran (50 mL, 0.6 mol). The reaction was warmed to rt and then cooled at 0° C. again. To the reaction mixture was a solution of methyl 3-oxocyclobutanecarboxylate (3.26 g, 0.0254 mol) in tetrahydrofuran (20 mL, 0.3 mol). The reaction was allowed to warm up to rt and stirred at rt overnight. After quenching with water, the mixture was extracted with ether. The combined organic layers were washed with water, brine, dried and evaporated to dryness. The crude mixture was purified on silica gel, eluting with 0 to 40% EtOAc in hexane, to give the desired product (3.12 g, 81.12%). LCMS calculated for C8H10NO2(M+H)+: 152.1; Found: 152.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
81.12%

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